2,6-Dichloro-4-methylthioanisole
Overview
Description
2,6-Dichloro-4-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S and a molecular weight of 207.12 g/mol It is characterized by the presence of two chlorine atoms and a methylthio group attached to an anisole ring
Preparation Methods
The synthesis of 2,6-Dichloro-4-methylthioanisole typically involves the chlorination of 4-methylthioanisole. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures to ensure selective chlorination at the 2 and 6 positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-Dichloro-4-methylthioanisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or reduction of the methylthio group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with amines can produce corresponding aniline derivatives.
Scientific Research Applications
2,6-Dichloro-4-methylthioanisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylthioanisole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
2,6-Dichloro-4-methylthioanisole can be compared with other similar compounds such as:
2,6-Dichlorobenzonitrile: Known for its herbicidal properties, it differs in its functional groups and specific applications.
2,6-Dichloro-4-trifluoromethyl-aniline: Used as a pesticide intermediate, it has a trifluoromethyl group instead of a methylthio group, leading to different chemical behaviors and uses.
Properties
IUPAC Name |
1,3-dichloro-5-methyl-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYLCBUXGZIJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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